

Technical Guide: (2R,3S)-2-Methylmorpholine-3-Carboxamide Hydrochloride

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Compound of Interest

Compound Name: *2-Methylmorpholine-3-carboxamide hydrochloride*

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A Privileged Chiral Scaffold in Modern Drug Discovery

Executive Summary

2-Methylmorpholine-3-carboxamide hydrochloride (CAS: 1820580-38-8) is a highly specialized, stereochemically defined building block used in the synthesis of advanced pharmaceutical candidates. Belonging to the class of 2,3-disubstituted morpholines, this scaffold serves as a conformationally restricted amino acid surrogate. Its rigid heterocyclic core locks the orientation of substituents, enhancing potency and selectivity in kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR antagonists (e.g., Orexin, NK1).

This guide details the discovery, synthetic evolution, and application of this scaffold, moving from its origins in classical heterocyclic chemistry to modern, stereoselective synthetic methodologies.

Discovery and Historical Context

2.1. The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring has long been a "privileged structure" in drug discovery, valued for its ability to improve metabolic stability and solubility. Historically, simple N-substituted morpholines were common (e.g., Linezolid, Gefitinib). However, the need for greater selectivity drove the exploration of C-substituted morpholines.

- **First Generation (2-Substituted):** The discovery of Reboxetine (norepinephrine reuptake inhibitor) and Aprepitant (NK1 antagonist) demonstrated that substituents at the C2 position could dictate receptor binding affinity.
- **Second Generation (2,3-Disubstituted):** Researchers identified that introducing a second substituent at C3 creates a "locked" conformation. The (2R,3S)-2-methyl-3-carboxamide motif mimics the spatial arrangement of twisted amide bonds found in bioactive peptides, making it an ideal peptidomimetic.

2.2. The Synthetic Bottleneck

For decades, the adoption of 2,3-disubstituted morpholines was hindered by synthetic difficulty. Classical methods involving the cyclization of amino alcohols often yielded mixtures of diastereomers (cis/trans) that were difficult to separate. The specific (2R,3S) stereochemistry—requiring a trans relationship between the methyl and carboxamide groups—was particularly challenging to access with high enantiomeric excess (ee).

2.3. Modern Breakthroughs (2015–Present)

The commercial availability of (2R,3S)-**2-methylmorpholine-3-carboxamide hydrochloride** (CAS 1820580-38-8) marks a shift towards modular drug design. Recent methodologies, such as the ring-opening of 2-tosyl-1,2-oxazetidines (J. Org. Chem., 2023), have revolutionized access to this core, allowing for gram-scale synthesis with perfect stereocontrol.

Chemical Specifications & Properties

Property	Specification
IUPAC Name	(2R,3S)-2-Methylmorpholine-3-carboxamide hydrochloride
CAS Number	1820580-38-8 (HCl salt); 1820580-37-7 (Free base)
Molecular Formula	C ₆ H ₁₃ ClN ₂ O ₂
Molecular Weight	180.63 g/mol
Stereochemistry	(2R, 3S) - Trans configuration
Appearance	White to off-white crystalline solid
Solubility	Highly soluble in water, DMSO, Methanol
Key Functional Groups	Secondary amine (nucleophile), Primary amide (H-bond donor/acceptor)

Synthetic Pathways and Protocols

4.1. Pathway A: The Chiral Pool Approach (Classical)

This route utilizes L-Threonine or L-Allothreonine as a chiral starting material. It relies on the inherent chirality of the amino acid to set the stereocenters.

Mechanism:

- Protection:
 - Boc protection of L-Allothreonine methyl ester.
- Alkylation:
 - alkylation with 2-bromoethyl triflate (or similar electrophile).
- Cyclization: Acid-mediated deprotection followed by base-induced intramolecular cyclization.
- Amidation: Conversion of the ester to the primary amide.

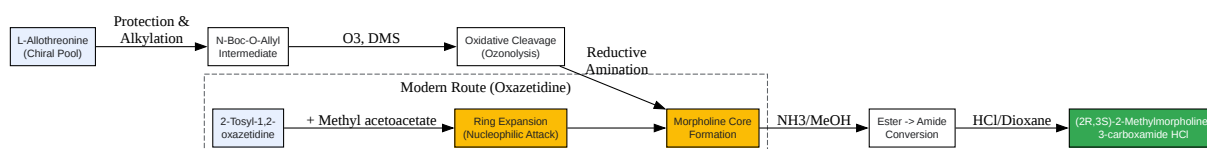
4.2. Pathway B: The Oxazetidine Ring-Expansion (Modern)

A superior method developed for high diastereoselectivity ($dr > 20:1$). This method uses a strained 4-membered ring (oxazetidine) which undergoes ring expansion upon reaction with a nucleophile.

Step-by-Step Protocol (Adapted from J. Org. Chem. 2023):

- Reagents: 2-Tosyl-1,2-oxazetidine (1.0 eq), Methyl 2-methyl-3-oxopropanoate (1.0 eq), K_2CO_3 (1.2 eq).
- Solvent: 1,4-Dioxane (anhydrous).
- Conditions: Stir at Room Temperature (RT) for 16 hours under N_2 atmosphere.
- Workup: Dilute with EtOAc, wash with brine, dry over Na_2SO_4 .
- Purification: Flash column chromatography (Hexane/EtOAc).
- Salt Formation: Dissolve free base in Et_2O , add 4M HCl in Dioxane dropwise at $0^\circ C$. Filter the precipitate to obtain the hydrochloride salt.

4.3. Visualization of Synthetic Logic



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Caption: Comparative synthetic pathways showing the classical Chiral Pool route vs. the modern Oxazetidine Ring Expansion method.

Applications in Drug Development

The (2R,3S)-2-methylmorpholine-3-carboxamide scaffold is utilized to improve the physicochemical and pharmacokinetic profiles of drug candidates.

5.1. Conformational Restriction in Kinase Inhibitors

In PI3K and mTOR inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the kinase hinge region.

- **Role of Methyl Group:** The C2-methyl group restricts the rotation of the morpholine ring, locking it into a bioactive "chair" conformation that minimizes the entropic penalty upon binding.
- **Role of Carboxamide:** The C3-carboxamide acts as an additional hydrogen bond donor/acceptor, often interacting with the catalytic lysine or aspartate residues in the ATP-binding pocket.

5.2. GPCR Ligand Design

For receptors like NK1 (Substance P) and Orexin, the scaffold serves as a core linker.

- **Example:** In analogues of Aprepitant, replacing the simple morpholine with the 2,3-disubstituted variant can enhance selectivity for NK1 over NK2/NK3 by sterically clashing with the smaller pockets of the off-target receptors.

Technical Handling & Stability

- **Hygroscopicity:** The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C.
- **Stability:** Stable in acidic media (pH < 4). In basic media (pH > 9), the free base may undergo epimerization at the C3 position if heated, due to the acidity of the alpha-proton next to the carbonyl.
- **Analysis:**
 - ¹H NMR (D₂O): Distinct doublet for the C2-methyl group at ~1.2 ppm. The C2 and C3 protons appear as coupled multiplets in the 3.5–4.5 ppm range.

- Chiral HPLC: Mandatory to verify ee% (Enantiomeric Excess). Recommended column: Chiralpak IC, Mobile Phase: Hexane/IPA/DEA.

References

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: The Journal of Organic Chemistry, 2023. Context: Describes the modern, stereoselective synthesis of the scaffold.
- Morpholine Scaffolds in Medicinal Chemistry: A Review. Source: Journal of Medicinal Chemistry, 2015. Context: Overview of morpholine utility in drugs like Reboxetine and Aprepitant.
- Sigma-Aldrich Product Specification: (2R,3S)-2-methylmorpholine-3-carboxamide. Source: Merck / Sigma-Aldrich Catalog. Context: Physical properties and commercial availability.
- Enamine Building Blocks: Morpholine-3-carboxamides. Source: EnamineStore. Context: Supplier data confirming the use of this block in library synthesis.
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